2-(Chloromethyl)-5-hydroxybenzo[d]oxazole
Description
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C8H6ClNO2/c9-4-8-10-6-3-5(11)1-2-7(6)12-8/h1-3,11H,4H2 |
InChI Key |
DHZHGFQDMKKOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(O2)CCl |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Techniques in Benzoxazole Research
Spectroscopic Methods for Molecular Structure Confirmation
Spectroscopic techniques are pivotal in the elucidation of the molecular structure of 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole, providing detailed information about its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For benzoxazole (B165842) derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that help in assigning the positions of protons and carbon atoms within the molecule.
In ¹³C NMR spectra of benzoxazole derivatives, the carbon atoms of the benzoxazole ring system show distinct resonances. nih.gov The carbon of the chloromethyl group would also have a specific chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for this compound based on Analogous Compounds
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 8.0 | Multiplet |
| -CH₂Cl | ~4.6 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound based on Analogous Compounds
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzoxazole Ring Carbons | 110 - 160 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a benzoxazole derivative would show characteristic absorption bands. For a compound like this compound, key vibrational frequencies would include those for the C-Cl bond, the O-H bond of the hydroxyl group, C=N and C=C stretching of the aromatic system, and C-O stretching of the ether linkage within the oxazole (B20620) ring. nih.gov For example, the C-Cl stretching vibration typically appears in the range of 700-800 cm⁻¹. nih.gov The O-H stretching of the phenolic hydroxyl group would be observed as a broad band around 3200-3600 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C=N (oxazole ring) | 1600-1680 |
| C=C (aromatic) | 1450-1600 |
| C-O (ether) | 1200-1300 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 3:1 ratio) would be expected. nist.gov Fragmentation patterns in the mass spectra of benzoxazole derivatives often involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzoxazole derivatives are known to absorb UV radiation. semanticscholar.orgscielo.br The presence of the hydroxyl group on the benzene (B151609) ring of this compound is expected to influence its absorption spectrum. Studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives have shown that these compounds are strong UV absorbers, with maximum absorption wavelengths (λmax) in the UVA and UVB regions. semanticscholar.orgscielo.br The specific λmax for this compound would depend on its exact electronic structure and the solvent used for analysis.
Crystallographic Analysis of Benzoxazole Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the searched literature, the crystallographic analysis of other benzoxazole derivatives provides insights into the potential packing and intermolecular interactions. researchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-chlorobenzoxazole |
Computational and Theoretical Studies Applied to 2 Chloromethyl 5 Hydroxybenzo D Oxazole and Analogues
Molecular Docking Investigations of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site. For benzoxazole (B165842) derivatives, molecular docking studies have been crucial in identifying potential biological targets and understanding the key intermolecular interactions that govern their activity.
In studies involving analogues of 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole, molecular docking has been used to investigate their binding to various receptors. For instance, novel synthesized benzoxazole derivatives were docked against the DNA gyrase enzyme to explore their potential as antimicrobial agents. The results of these studies are often quantified by a docking score or binding energy, with more negative values indicating a more favorable interaction. In one such study, a series of benzoxazole derivatives exhibited binding energies ranging from -6.9 to -10.4 Calorie/mol, suggesting a strong binding affinity to the target protein. pnrjournal.compnrjournal.com Another study on 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans, which are structurally related to the target compound, identified a derivative with a maximum dock score of -8.0 kcal/mol against the 4URO receptor. rjeid.comnih.gov
These docking studies also reveal crucial information about the specific amino acid residues involved in the ligand-receptor interactions. For example, in the investigation of benzoxazole derivatives as anticancer agents targeting the VEGFR-2 receptor, key residues such as Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191 were identified as being important for stabilizing the inhibitors in the binding pocket. nih.gov The primary forces driving these interactions are often found to be a combination of steric, electrostatic, and hydrogen bond interactions. nih.govresearcher.life
Table 1: Molecular Docking Data for Benzoxazole Analogues
| Compound Series | Target Receptor | Binding Energy/Dock Score | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Novel Benzoxazole Derivatives (G3-G10) | Antitubercular Target | -6.9 to -10.4 Calorie/mol | Not Specified | pnrjournal.compnrjournal.com |
| 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans | 4URO Receptor | -8.0 kcal/mol (for compound 4c) | Not Specified | rjeid.comnih.gov |
| Benzoxazole Derivatives | VEGFR-2 Receptor | Not Specified | Leu35, Val43, Lys63, Leu84, Gly117, Leu180, Asp191 | nih.gov |
| 2-(phenoxymethyl)benzo[d]oxazole Derivatives | Lipid Transfer Protein sec14p | Not Specified | Not Specified | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the conformational stability of ligand-receptor complexes and can be used to calculate more accurate binding affinities.
For benzoxazole derivatives, MD simulations have been employed to complement molecular docking studies by providing a dynamic view of the binding process. These simulations can confirm the stability of the interactions predicted by docking and reveal subtle conformational changes in both the ligand and the protein upon binding. A study on benzoxazole derivatives as anticancer agents utilized MD simulations to understand the binding modes and potential interactions between the inhibitors and the VEGFR-2 receptor. nih.gov The results indicated that the binding free energies calculated from the simulations correlated well with the experimental inhibitory activity. nih.govresearcher.life
In another study focusing on 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans, MD simulation data reflected a stable ligand-receptor interaction. rjeid.comnih.gov Furthermore, MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) analysis, a method used to calculate binding free energies from MD simulation trajectories, showed a maximum free binding energy of -58.831 kJ/mol for the most active compound. rjeid.comnih.gov These findings underscore the importance of MD simulations in validating docking results and providing a more detailed understanding of the energetic and conformational aspects of ligand binding.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other molecular properties of compounds. These methods provide a detailed understanding of the distribution of electrons within a molecule, which is fundamental to its chemical behavior and interactions with biological targets.
For benzoxazole analogues, DFT calculations have been utilized to determine various quantum chemical parameters that shed light on their reactivity. In a study of 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivatives, DFT calculations confirmed that most of the molecules were soft molecules with an electrophilic nature. rjeid.comnih.gov Such information is valuable for understanding the types of chemical reactions these compounds are likely to undergo and the nature of their interactions with biological macromolecules. Theoretical calculations on other heterocyclic systems have also been performed using DFT methods like B3LYP and B3PW91 with the 6-311G(d,p) basis set to analyze their molecular structure and properties. epstem.net
In Silico Predictive Modeling in Drug Discovery (excluding ADME/Tox properties)
In silico predictive modeling encompasses a range of computational techniques used to predict the biological activity of compounds before they are synthesized and tested in the laboratory. These models are often based on the chemical structure of the compounds and can significantly accelerate the drug discovery process.
For benzoxazole derivatives, in silico predictive modeling has been used to forecast their biological activity and physicochemical properties. pnrjournal.compnrjournal.com One common approach is the use of Prediction of Activity Spectra for Substances (PASS), which predicts a wide range of biological activities based on the structure of a compound. In a study on novel synthesized benzoxazole derivatives, in silico methods were used to predict their antitubercular activity. pnrjournal.compnrjournal.com
Another powerful technique is 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling. In a study of benzoxazole derivatives as anticancer agents, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to generate 3D-QSAR models. nih.govresearcher.life These models provided good predictability for the inhibitory activity of the compounds against different cancer cell lines and generated contour maps that illustrate the relationship between different molecular fields and biological activity. nih.govresearcher.life This information is invaluable for the design of new candidates with improved potency. nih.gov
Homology Modeling and Receptor Binding Studies
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is particularly useful when the target protein for a drug candidate has not been crystallized.
In the context of benzoxazole and its analogues, homology modeling has been employed to build structural models of target receptors, enabling subsequent molecular docking and binding studies. For example, an enhanced homology model of human Toll-like receptor 9 (hTLR9) was constructed to aid in the rational design of small molecule antagonists. researchgate.netnih.gov This model was then used to analyze the binding modes of a series of molecules, leading to the identification of critical interactions with specific amino acid residues in the leucine-rich repeat (LRR) regions of TLR9. researchgate.netnih.gov
Similarly, for other related heterocyclic compounds like benzimidazole derivatives, homology modeling has been used to create a 3D structure of the Plasmodium falciparum adenylosuccinate lyase (PfADSL) receptor, a potential drug target for malaria. nih.govresearchgate.net The modeled receptor was then used for molecular docking studies to predict the binding affinities and interaction modes of designed ligands. nih.govresearchgate.net These studies demonstrate the utility of homology modeling in situations where an experimental receptor structure is unavailable, thereby facilitating structure-based drug design efforts for compounds like this compound and its analogues.
Research Applications of 2 Chloromethyl 5 Hydroxybenzo D Oxazole and Benzoxazole Derivatives
Anti-proliferative and Anticancer Research Potential
The benzoxazole (B165842) moiety is a constituent of both naturally occurring and synthetic compounds that have demonstrated potent anti-cancer activity. researchgate.netajphs.com This has led to extensive research to create effective and affordable anticancer agents with improved selectivity and fewer side effects. ajphs.com Derivatives of benzoxazole have been investigated for their cytotoxic effects against a variety of human cancer cell lines.
One area of focus has been on 2-aryl 5-hydroxy benzo[d]oxazoles, which have shown selective growth inhibition of cancer cells. nih.govresearchgate.net Certain compounds in this class exhibited promising IC₅₀ values between 0.8 and 2.8 μM, comparable to the established anticancer drug doxorubicin. nih.govresearchgate.net
Furthermore, benzoxazole derivatives have been developed as inhibitors of specific molecular targets crucial for cancer progression. This includes the inhibition of vascular endothelial growth factor receptor-2 (VEGF-2), a type of tyrosine kinase involved in angiogenesis. nih.govtandfonline.com For instance, the derivative identified as 12l demonstrated potent anti-proliferative activity against HepG2 and MCF-7 cell lines, with IC₅₀ values of 10.50 μM and 15.21 μM, respectively, and also showed significant VEGFR-2 inhibitory activity (IC₅₀ = 97.38 nM). nih.gov Other research has explored benzoxazole-based compounds as histone deacetylase (HDAC) inhibitors, which can help restore normal gene expression in cancer cells. healthinformaticsjournal.com A specific derivative, compound 9c, showed significant antiproliferative activity against MCF-7 breast cancer cells with an IC₅₀ value of 24.1 μg/ml. healthinformaticsjournal.com
| Compound/Derivative Class | Target Cell Line(s) | Reported Activity (IC₅₀) | Mechanism/Target |
|---|---|---|---|
| 2-Aryl 5-hydroxy benzo[d]oxazoles | Various cancer cell lines | 0.8–2.8 μM nih.govresearchgate.net | Cytotoxicity nih.govresearchgate.net |
| Benzoxazole derivative (12l) | HepG2, MCF-7 | 10.50 μM, 15.21 μM nih.gov | VEGFR-2 Inhibition (97.38 nM) nih.gov |
| Phortress analogue (3n) | HT-29, MCF7, A549, HepG2, C6 | Attractive anticancer effect nih.gov | CYP1A1 Induction nih.gov |
| Benzoxazole-based HDAC inhibitor (9c) | MCF-7 | 24.1 μg/ml healthinformaticsjournal.com | Histone Deacetylase (HDAC) Inhibition healthinformaticsjournal.com |
| Benzoxazole-benzamide conjugate (1 and 11) | HCT-116, MCF-7 | Excellent cytotoxic activity tandfonline.com | VEGFR-2 Inhibition, Apoptosis Induction tandfonline.com |
Antimicrobial (Antibacterial and Antifungal) Research Potential
Benzoxazole derivatives have been extensively studied for their potential as antimicrobial agents, demonstrating a broad spectrum of activity. nih.gov Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govresearchgate.net
Studies have identified specific benzoxazole structures with considerable efficacy. For example, two benzoxazole compounds were found to be active against clinical isolates of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) for 90% inhibition recorded at 25 and 50 μg/ml, respectively. researchgate.net Another study highlighted a benzoxazole derivative, compound 47, which exhibited notable activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). mdpi.com
The antifungal properties of benzoxazoles are also significant. Schiff bases derived from 2-(4-aminophenyl)benzoxazole have shown activity against Aspergillus niger and Candida albicans. indexcopernicus.com A specific derivative, 4c, demonstrated good antifungal activity against Candida albicans. mbimph.com The wide-ranging activity has positioned the benzoxazole nucleus as a key structure for designing novel chemotherapeutic agents to combat microbial infections. indexcopernicus.com
| Compound/Derivative Class | Target Microorganism | Reported Activity (MIC) |
|---|---|---|
| Benzoxazole Compound III | Staphylococcus aureus | 25 μg/ml researchgate.net |
| Benzoxazole Compound II | Staphylococcus aureus | 50 μg/ml researchgate.net |
| Benzoxazole derivative 47 | Pseudomonas aeruginosa | 0.25 μg/mL mdpi.com |
| Benzoxazole derivative 47 | Enterococcus faecalis | 0.5 μg/mL mdpi.com |
| Benzoxazole derivative 4c | Candida albicans | Good activity reported mbimph.com |
| Benzoxazole derivative 2g | Streptococcus faecalis, Staphylococcus aureus, MRSA | 8, 4, and 4 μg/mL respectively researchgate.net |
Anti-inflammatory Research Potential
The anti-inflammatory potential of benzoxazole derivatives has been a significant area of investigation. nih.govtandfonline.commdpi.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, and research suggests that benzoxazole derivatives may also act through this mechanism, particularly via the inhibition of COX-2. nih.govammanu.edu.jo
A series of benzoxazolone derivatives were found to exhibit anti-inflammatory activity by targeting myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process. nih.gov The most active compounds, 3d and 3g, demonstrated significant inhibition of interleukin-6 (IL-6) with IC₅₀ values of 5.43 μM and 5.09 μM, respectively. nih.gov
In vivo studies using animal models have also provided evidence of anti-inflammatory effects. A series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives showed between 45.1% and 81.7% protection in a carrageenan-induced paw edema model in rats. ammanu.edu.jo Similarly, certain methyl 2-(arylideneamino) benzoxazole -5-carboxylate derivatives were found to significantly reduce inflammation in the same model. The potential of these compounds extends to chronic inflammatory conditions, with some derivatives showing promise in animal models of psoriasis. mdpi.com
| Compound/Derivative Class | Model/Target | Reported Activity |
|---|---|---|
| Benzoxazolone derivative (3g) | IL-6 Inhibition | IC₅₀ = 5.09 μM nih.gov |
| Benzoxazolone derivative (3d) | IL-6 Inhibition | IC₅₀ = 5.43 μM nih.gov |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl) propanamides | Carrageenan-induced paw edema (rat) | 45.1–81.7% protection ammanu.edu.jo |
| Methyl 2-(arylideneamino) benzoxazole -5-carboxylates | Carrageenan-induced paw edema (rat) | Significant reduction in inflammation |
| 2-substituted benzoxazole derivatives (2a, 2b, 3a, 3b, 3c) | Carrageenan-induced paw edema (rat) | Potent anti-inflammatory activity nih.gov |
Other Biological Research Applications
Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, the benzoxazole scaffold has been explored for a variety of other biological activities.
The emergence of multidrug-resistant Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, and benzoxazole derivatives have emerged as a promising class of compounds. researchgate.net A set of 2-benzylsulfanyl benzoxazole derivatives were evaluated for their in vitro activity against sensitive and resistant strains of M. tuberculosis, with dinitro derivatives showing significant activity. nih.gov Other studies on D-phenylalanine-benzoxazole derivatives also reported potent activity against this pathogen. nih.govtbdrugaccelerator.org
In the realm of antileishmanial research, benzoxazole derivatives have shown potential. olemiss.eduproquest.com A natural antibiotic containing the benzoxazole nucleus was reported to have promising antileishmanial activity, proving to be three-fold more potent than the existing drug miltefosine. olemiss.eduresearchgate.net Synthetic derivatives have also been evaluated against Leishmania donovani, showing moderate inhibitory activities. proquest.com
The antiprotozoal activity of benzoxazole derivatives has been investigated, particularly against the parasites responsible for malaria and trypanosomiasis. olemiss.eduproquest.com In one study, the compound N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a) demonstrated notable antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC₅₀ values of 5.1 μM and 2.2 μM, respectively. olemiss.eduproquest.com The same series of compounds also exhibited moderate inhibitory activity against Trypanosoma brucei, the parasite that causes African trypanosomiasis. proquest.comolemiss.edu
The ability of benzoxazole derivatives to inhibit specific enzymes has been a key focus of research, underpinning many of their potential therapeutic applications.
Tyrosine Kinase Inhibition: As mentioned in the anticancer section, tyrosine kinases are critical targets in cancer therapy. nih.gov Benzoxazole derivatives have been specifically designed as inhibitors of VEGFR-2. nih.govnih.gov Beyond VEGFR-2, other derivatives have shown potent inhibition of the general activity of tyrosine kinase. For example, the hybrid compound 4c exhibited an IC₅₀ value of 0.10 ± 0.16 µM for tyrosine kinase inhibition. researchgate.net
Histone Deacetylase (HDAC) Inhibition: HDACs are another important class of enzymes targeted in cancer research. rsc.org Novel hydroxamic acid-based inhibitors incorporating benzoxazole cores have been synthesized. rsc.org One such compound was found to be a potent and selective inhibitor of HDAC6. rsc.org Further research into benzamide derivatives identified compound 7j as a potent inhibitor of HDAC1, HDAC2, and HDAC3, with IC₅₀ values of 0.65, 0.78, and 1.70 μM, respectively, which were slightly more potent than the reference drug entinostat. nih.gov
Receptor Modulation Studies (e.g., 5-HT3, Melatonin)
Benzoxazole derivatives have been synthesized and evaluated as partial agonists for the 5-HT3 receptor. nih.govnih.gov These compounds have shown potential in preclinical studies for the treatment of diarrhea-predominant irritable bowel syndrome (IBS) by inhibiting 5-HT-evoked diarrhea without causing significant constipation, a common side effect of 5-HT3 antagonists. nih.gov For instance, the compound 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole demonstrated high binding affinity for the 5-HT3 receptor, comparable to the established antagonist granisetron, but with a low intrinsic activity of 12% relative to serotonin. nih.gov
In the realm of melatonin receptor modulation, a series of benzoxazole derivatives have been synthesized and assessed as melatoninergic ligands. nih.govnih.gov These studies aimed to identify agonists for the human MT1 and MT2 receptors. nih.gov Notably, certain synthesized compounds were identified as melatonin receptor agonists, with some exhibiting higher binding affinities for both MT1 and MT2 receptors than melatonin itself. nih.gov This line of research has established the benzoxazole nucleus as a viable isosteric replacement for previously established pharmacophores in melatoninergic drug design. nih.gov
| Benzoxazole Derivative | Target Receptor | Observed Activity | Potential Application |
|---|---|---|---|
| 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole | 5-HT3 | Partial agonist with high binding affinity and low intrinsic activity. nih.gov | Treatment of diarrhea-predominant Irritable Bowel Syndrome (IBS). nih.gov |
| Various synthesized benzoxazole derivatives | Melatonin (MT1 and MT2) | Agonist activity, with some compounds showing higher affinity than melatonin. nih.govnih.gov | Management of sleep disorders and circadian rhythm disturbances. |
Antioxidant Activity Research
Direct studies on the antioxidant activity of 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole are not prevalent in the existing literature. However, the antioxidant potential of various benzoxazole derivatives has been an active area of research. The presence of a hydroxyl group on the benzene (B151609) ring, as is the case in the subject compound, is a structural feature often associated with antioxidant properties in phenolic compounds. ffhdj.com
Research has shown that certain benzoxazole derivatives exhibit significant radical scavenging potential. For example, a novel 3-substituted piperazinomethyl benzoxazole derivative, BzO-1, which features a 4-methylphenyl substituent, demonstrated the highest antioxidant activity among a series of tested compounds in 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and ferrous ion-chelating capacity assays. researchgate.net The structural modifications in these derivatives were found to significantly influence their antioxidant properties. researchgate.net Similarly, studies on benzothiazole derivatives, which are structurally related to benzoxazoles, have also demonstrated significant antioxidant activity through DPPH and ABTS radical scavenging assays. nih.govnih.gov
| Compound Class | Assay | Key Findings |
|---|---|---|
| 3-Substituted piperazinomethyl benzoxazole derivatives | DPPH radical scavenging, Ferrous ion-chelating | BzO-1 showed the highest antioxidant activity in the series. researchgate.net |
| Benzodiazepine derivatives with hydroxyl groups | DPPH, ABTS, Phosphomolybdenum method | Hydroxylated derivatives showed significant antioxidant capacity. scielo.br |
| Benzothiazole derivatives | DPPH, ABTS | Demonstrated significant radical scavenging potential. nih.govnih.gov |
Inhibition of Viral Activity (e.g., SARS-CoV-2)
There is a lack of specific data on the antiviral activity of this compound against SARS-CoV-2 or other viruses. However, the broader family of benzoxazole and related heterocyclic compounds has been investigated for potential antiviral applications, including against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. frontiersin.orgmdpi.com
Several studies have explored the potential of various heterocyclic compounds as inhibitors of SARS-CoV-2 Mpro. For instance, benzoxaborole derivatives have been synthesized and evaluated as inhibitors of both SARS-CoV-2 Mpro and dengue virus protease, with some compounds achieving single-digit micromolar activity against SARS-CoV-2 Mpro in biochemical assays. nih.govnih.gov While these are not benzoxazoles, they highlight the potential of boron-containing heterocycles in antiviral research. More directly, computational and biochemical screening studies have identified various small molecules, including some with heterocyclic scaffolds, as potential inhibitors of SARS-CoV-2 Mpro. doaj.org These studies provide a basis for the rational design of novel antiviral agents based on diverse chemical scaffolds.
| Compound Class | Viral Target | Key Findings |
|---|---|---|
| Benzoxaborole derivatives | SARS-CoV-2 Main Protease (Mpro) | Some compounds showed single-digit micromolar inhibitory activity in biochemical assays. nih.govnih.gov |
| Various small molecule libraries (including heterocycles) | SARS-CoV-2 Main Protease (Mpro) | Biochemical high-throughput screening identified several inhibitors with IC50 values in the micromolar range. doaj.org |
Applications in Advanced Material Science Research
While specific applications of this compound in material science are not well-documented, the benzoxazole moiety is a key structural component in the development of high-performance polymers for advanced material applications. mdpi.comacs.org
Benzoxazole-containing polymers are known for their excellent thermal stability, mechanical properties, and, in some cases, unique optical and electronic properties. mdpi.com For example, benzo[1,2-d:4,5-d′]bis(oxazole) (BBO) has been used as a building block for conjugated polymers in organic thin-film transistors (OTFTs). mdpi.com These polymers exhibit good solubility in common organic solvents and have a planar fused aromatic ring structure, which is advantageous for charge transport. mdpi.com Furthermore, fluorinated polybenzoxazoles have been investigated for their potential use as high-performance polymer film dielectrics due to their high glass transition temperatures, thermal stability, and low dielectric constants. researchgate.net The introduction of a naphthalene ring into the main chain of polyphenylene benzodioxazole (PBO) has been shown to enhance both the permittivity and breakdown strength of the resulting polymer, making it suitable for high-temperature energy storage applications. acs.org
Utility as Chemical Ligands and Synthetic Scaffolds for Novel Compound Development
The specific utility of this compound as a chemical ligand or synthetic scaffold is not extensively detailed in the literature. However, the benzoxazole framework is a versatile platform in both coordination chemistry and synthetic organic chemistry.
Benzoxazole derivatives can act as ligands, coordinating with metal ions to form complexes with interesting catalytic or biological properties. For instance, N-donor bidentate ligands derived from benzoxazole have been used to form copper(II) complexes that exhibit catecholase activity, catalyzing the oxidation of catechols to o-quinones. The catalytic activity of these complexes is influenced by the nature of the ligand, the counter anion of the copper salt, and the solvent.
The 2-(chloromethyl) group present in the subject compound is a reactive handle that can be utilized for further synthetic transformations. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 2-position of the benzoxazole ring. This makes compounds like 2-(chloromethyl)benzoxazole valuable building blocks for the synthesis of more complex molecules with potential biological activities. nih.gov The synthesis of benzoxazole derivatives can be achieved through various methods, including copper-catalyzed intramolecular O-arylation of o-halobenzanilides and multi-component reactions catalyzed by copper complexes. rsc.orgresearchgate.net These synthetic strategies provide access to a diverse library of benzoxazole derivatives for further investigation.
Q & A
Q. How should researchers address discrepancies in catalytic efficiency between nano-ZnO and MTAMO in oxazole synthesis?
- Methodological Answer : Nano-ZnO’s high surface area accelerates initial reaction rates but may deactivate due to chloride adsorption. MTAMO (mesoporous titania-alumina) offers acid-base bifunctionality, stabilizing intermediates. Kinetic studies (e.g., in situ FTIR) can track intermediate lifetimes and optimize catalyst choice based on substrate steric demands .
Structural and Mechanistic Insights
Q. What evidence supports the non-coplanarity of the oxazole ring in crystalline states?
- Methodological Answer : X-ray crystallography (e.g., P21/n space group, β = 101.67°) reveals dihedral angles >30° between oxazole and adjacent aromatic rings. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C-H···O contacts) that stabilize non-coplanar conformations .
Q. How does the chloromethyl group influence the compound’s electronic properties compared to hydroxymethyl analogs?
- Methodological Answer : Chlorine’s electronegativity (-I effect) reduces electron density at the oxazole ring, lowering HOMO energy by ~0.3 eV (CV measurements in acetonitrile). Hydroxymethyl analogs exhibit stronger hydrogen bonding, increasing solubility but reducing thermal stability (TGA shows decomposition at 120°C vs. 180°C for chlorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
